molecular formula C12H10ClNO2 B2497346 Methyl 2-(2-chloroquinolin-4-yl)acetate CAS No. 158265-19-1

Methyl 2-(2-chloroquinolin-4-yl)acetate

Cat. No.: B2497346
CAS No.: 158265-19-1
M. Wt: 235.67
InChI Key: DEKMOGNNUXUIIW-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloroquinolin-4-yl)acetate is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloroquinolin-4-yl)acetate typically involves the reaction of 2-chloroquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloroquinolin-4-yl)acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the quinoline ring can be substituted with various nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 2-(2-chloroquinolin-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: A precursor in the synthesis of Methyl 2-(2-chloroquinolin-4-yl)acetate.

    Methyl 2-(4-chloroquinolin-2-yl)acetate: A structural isomer with similar properties.

    Quinoline-2-carboxylic acid: Another quinoline derivative with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Properties

IUPAC Name

methyl 2-(2-chloroquinolin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-12(15)7-8-6-11(13)14-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKMOGNNUXUIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158265-19-1
Record name methyl 2-(2-chloroquinolin-4-yl)acetate
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